molecular formula C9H9BrN4 B1490200 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine CAS No. 2092814-24-7

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine

Cat. No. B1490200
CAS RN: 2092814-24-7
M. Wt: 253.1 g/mol
InChI Key: DFJPTPRMHAGFHQ-UHFFFAOYSA-N
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Description

“2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine” is a chemical compound with the molecular formula C9H9BrN4. Its average mass is 253.099 Da and its monoisotopic mass is 252.001053 Da .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl group .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with diazo compounds and alkynyl bromides to give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Scientific Research Applications

Synthesis and Biological Activities

  • Regioselectivity and Antimicrobial Activity : Pyrazoles, including derivatives structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit diverse biological activities and are used in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, showing good antimicrobial and anti-inflammatory activities (Zaki, Sayed, & Elroby, 2016).
  • Antimicrobial Activity of Pyrazolo[1,5-a]pyrazines : Synthesized pyrazolo[1,5-a]pyrazine derivatives, including bromine and thione functionalized variants, demonstrated promising antimicrobial activities against various test cultures, indicating their potential as antibacterial and antifungal agents (Hrynyshyn et al., 2019).
  • Anticancer Activity : Research on pyrazole derivatives based on 1-cyanoacetyl-3,5-dimethylpyrazole has shown that these compounds possess significant anticancer activities, highlighting the potential for the development of new chemotherapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).

Materials Science Applications

  • Photovoltaic Devices : Thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers synthesized for application in photovoltaic devices. These compounds are utilized for their optical properties, electrochemical behavior, and energy levels, contributing to the development of more efficient solar cells (Zhou et al., 2010).

Chemical Synthesis and Interactions

  • Pyrazole Derivatives and Anti-inflammatory Antimicrobial Agents : A study on the synthesis of 1H-pyrazole derivatives revealed compounds with significant anti-inflammatory and antimicrobial activities, offering potential for the development of new therapeutic agents with good safety margins (Bekhit, Ashour, & Guemei, 2005).
  • Transition-Metal-Free Synthesis of Heterocycle-Fused 1,4-Oxazepines : Utilizing 1,2-dihaloazines for the preparation of various heterocyclic compounds demonstrates the versatility of pyrazine derivatives in organic synthesis, facilitating the development of medicinally important molecules through transition-metal-free methods (Sapegin et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro studies, prolonged exposure to this compound has been associated with changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s stability and degradation products can influence its long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular and tissue function changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can have different biochemical properties and biological activities . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its role in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its bioavailability and overall biological activity .

properties

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJPTPRMHAGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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